molecular formula C4H11NO B046374 2-(Ethylamino)ethanol CAS No. 110-73-6

2-(Ethylamino)ethanol

Cat. No. B046374
CAS RN: 110-73-6
M. Wt: 89.14 g/mol
InChI Key: MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Ethylamino)ethanol and its derivatives involves various chemical reactions. A notable method includes the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines, which proceeds mainly according to the Krasusky rule, favoring the bond between the oxygen atom and the less substituted carbon atom. This process results in a mixture of products, predominantly the secondary diamino alcohol, highlighting the synthetic versatility of EAE (Hoang et al., 2017).

Molecular Structure Analysis

The molecular structure of EAE and its derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal the intricacies of its molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior (Chen, Hong, Liu, & Ming-guo, 2012).

Chemical Reactions and Properties

EAE participates in a wide range of chemical reactions, demonstrating its reactivity and versatility. It serves as a precursor in the synthesis of complex molecules, where its ethylamino group acts as a nucleophile in various substitution and addition reactions. This reactivity is pivotal for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Physical Properties Analysis

The physical properties of EAE, such as density, viscosity, and surface tension, have been extensively studied. These properties are influenced by temperature, concentration, and the presence of other compounds in solution. For instance, the densities and viscosities of aqueous ternary mixtures involving EAE vary with temperature and mole fraction, providing essential data for process design and optimization in industrial applications (Álvarez et al., 2006).

Chemical Properties Analysis

The chemical properties of EAE, including its reactivity with carbon dioxide and its behavior in various solvents, are of significant interest. Studies on the absorption behavior of carbon dioxide in EAE aqueous solutions offer insights into its potential for applications in gas capture and sequestration technologies. Such research underscores the chemical versatility and potential environmental applications of EAE (Folgueira et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition : 2-(Ethylamino)ethanol is effective in inhibiting corrosion of carbon steel in saline environments. Studies have shown that it inhibits corrosion in 3% NaCl solutions through surface chelate formation, displaying a high efficiency rate in corrosion prevention. This property is also observed in similar organic molecules (Duprat & Dabosi, 1981); (Bui & Dabosi, 1979).

  • CO2 Absorption : Research indicates that binary mixtures of 2-(Ethylamino)ethanol show potential as energy-efficient CO2 absorbents. These mixtures demonstrate accurate density and viscosity measurements and weak intermolecular interactions, which are advantageous for CO2 capture processes (Dong, Ping, Shi, & Shen, 2020); (Folgueira, Teijido, García-Abuín, Gómez‐Díaz, & Rumbo, 2015).

  • Intermolecular Interactions : The study of 2-(Ethylamino)ethanol in combination with other compounds has provided insights into various properties like density, speed of sound, viscosity, and excess properties. These studies are significant for understanding solute-solute and solvent-solute interactions at different temperatures (García-Abuín, Gómez‐Díaz, Navaza, Rumbo, & Yaşaroğlu, 2015).

  • Comparative Studies : 2-(Ethylamino)ethanol has been compared with other compounds like 2-(isopropylamino)ethanol to study their vapor pressure and heat capacity differences. These comparative analyses help in understanding the phase behavior and potential applications of these substances (Soares, Štejfa, Ferreira, Pinho, Růžička, & Fulem, 2018).

Safety And Hazards

2-(Ethylamino)ethanol is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage . It is a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2-(Ethylamino)ethanol is commonly used in many areas of the chemical industry. Its most common use is as a gas desulfurizer, used to remove sulfur dioxide from combustion flue gases, thereby reducing environmental pollution . It can also be used as an aid in paints and coatings to adjust viscosity and solubility . It can also be used in the preparation of fragrances and drug synthesis . As research continues, new applications and improvements in existing applications are likely to be discovered.

properties

IUPAC Name

2-(ethylamino)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
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InChI Key

MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Canonical SMILES

CCNCCO
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Molecular Formula

C4H11NO
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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DSSTOX Substance ID

DTXSID9021922
Record name 2-(Ethylamino)ethanol
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Molecular Weight

89.14 g/mol
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Physical Description

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO]
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name Ethanol, 2-(ethylamino)-
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Flash Point

160 °F (NFPA, 2010)
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Product Name

2-(Ethylamino)ethanol

CAS RN

110-73-6
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name Ethanol, 2-(ethylamino)-
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Record name 2-ethylaminoethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
833
Citations
E Álvarez, D Gómez-Díaz, MD La Rubia… - Journal of Chemical & …, 2006 - ACS Publications
Densities and kinematic viscosities of aqueous ternary solutions of 2-(methylamino)ethanol and 2-(ethylamino)ethanol with diethanolamine, triethanolamine, N-methyldiethanolamine, …
Number of citations: 84 pubs.acs.org
Y Dong, T Ping, X Shi, S Shen - Journal of Molecular Liquids, 2020 - Elsevier
Nonaqueous amine-based blends have great potential for energy-efficient CO 2 absorbent. In this work, densities and viscosities were measured for liquid binary mixtures of 2-(…
Number of citations: 16 www.sciencedirect.com
SJ Hwang, J Kim, H Kim, KS Lee - Journal of Chemical & …, 2017 - ACS Publications
Secondary amines have been proposed as potential solvents for CO 2 capture. In this study, the CO 2 solubility of three secondary alkanolamine aqueous solutions, 2-(butylamino)…
Number of citations: 46 pubs.acs.org
T Ping, Y Dong, S Shen - Journal of Molecular Liquids, 2020 - Elsevier
Nonaqueous CO 2 absorbents, composed of secondary alkanolamines and 2-alkoxyethanols, have attracted much attention for an energy-efficient CO 2 capture process. In this work, …
Number of citations: 8 www.sciencedirect.com
F Barzagli, F Mani - Inorganica Chimica Acta, 2021 - Elsevier
The removal of CO 2 from the atmosphere (DAC technology) has been accomplished at room temperature and pressure with aqueous solutions of 2-(ethylamino)ethanol (EMEA) and 2-(…
Number of citations: 17 www.sciencedirect.com
Y Dong, X Yin, Y Cao, S Shen - Journal of Molecular Liquids, 2021 - Elsevier
Densities and viscosities for water-lean ternary mixtures of 2-butoxyethanol with monoethanolamine, 2-(methylamino)ethanol, 2-(ethylamino)ethanol or 2-(butylamino)ethanol from …
Number of citations: 4 www.sciencedirect.com
H Yamada, Y Matsuzaki, K Goto - Industrial & Engineering …, 2014 - ACS Publications
The chemical absorption of CO 2 in aqueous solutions of 2-(ethylamino)ethanol at 313 K was investigated by nuclear magnetic resonance (NMR) spectroscopy. Accurate 13 C NMR …
Number of citations: 35 pubs.acs.org
M Delavari, M Khajenoori, AT Zoghi - The Journal of Chemical …, 2023 - Elsevier
The equilibrium carbon dioxide solubility in aqueous solutions of N-dimethylaminoethanol (DMAE) 40 wt% + 2-(ethylamino) ethanol (EAE) 5 wt% and DMAE 30 wt% + EAE 5 wt% was …
Number of citations: 1 www.sciencedirect.com
F Liu, Z Qi, M Fang, H Ding - Chemical Engineering Journal, 2023 - Elsevier
Water-lean solvent for post-combustion CO 2 capture is promising to significantly reduce regeneration energy. It hasn’t been put into commercial application due to unsolved challenges …
Number of citations: 6 www.sciencedirect.com
E Álvarez, D Gómez-Díaz, MD La Rubia… - Journal of Chemical & …, 2008 - ACS Publications
The surface tension of aqueous solutions of MAE (2-(methylamino)ethanol) and EAE (2-(ethylamino)ethanol) were determined at (293.15 to 323.15) K over the entire range of …
Number of citations: 27 pubs.acs.org

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